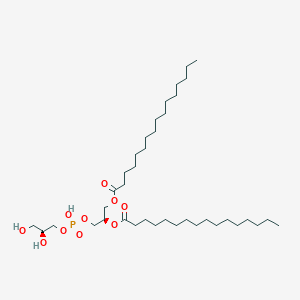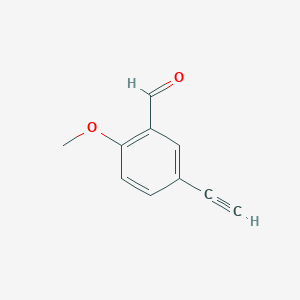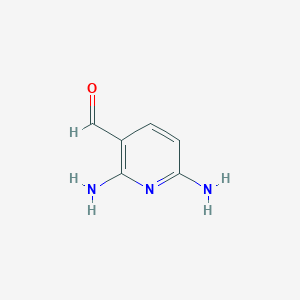
2,6-Diaminopyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminopyridine-3-carbaldehyde (DAPC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative with two amino groups and an aldehyde group attached to the 3-carbon atom.
Mechanism of Action
The mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde is not well understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2,6-Diaminopyridine-3-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to improve cognitive function and to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-Diaminopyridine-3-carbaldehyde in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2,6-Diaminopyridine-3-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2,6-Diaminopyridine-3-carbaldehyde. One area of interest is the development of new synthetic routes to 2,6-Diaminopyridine-3-carbaldehyde and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of 2,6-Diaminopyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives is an important area of future research.
Conclusion
In conclusion, 2,6-Diaminopyridine-3-carbaldehyde is a chemical compound with unique properties that has been widely used in scientific research. It has several potential therapeutic applications and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives and to investigate their potential therapeutic applications.
Synthesis Methods
2,6-Diaminopyridine-3-carbaldehyde can be synthesized by reacting 2,6-diaminopyridine with 3-formylsalicylic acid in the presence of a catalyst. The reaction yields 2,6-Diaminopyridine-3-carbaldehyde as a white crystalline solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR and IR spectroscopy.
Scientific Research Applications
2,6-Diaminopyridine-3-carbaldehyde has been used in various scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2,6-Diaminopyridine-3-carbaldehyde has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
151510-21-3 |
|---|---|
Product Name |
2,6-Diaminopyridine-3-carbaldehyde |
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
InChI Key |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)N |
synonyms |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
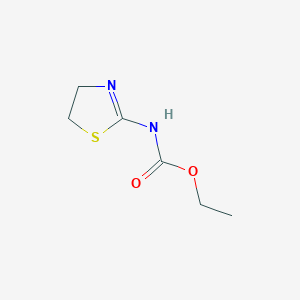

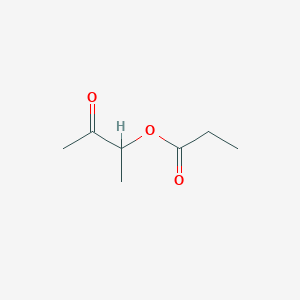
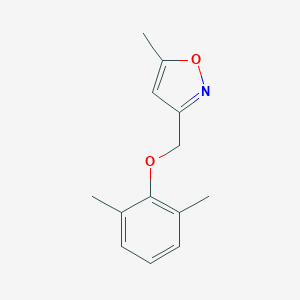
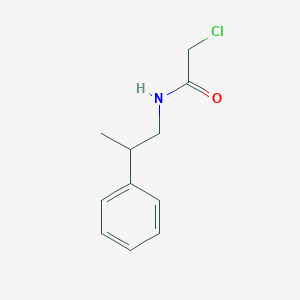
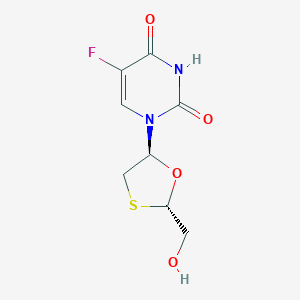
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)


![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
